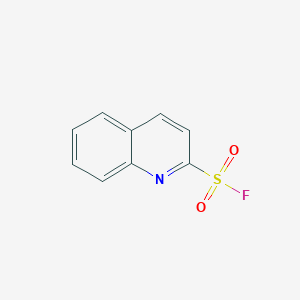

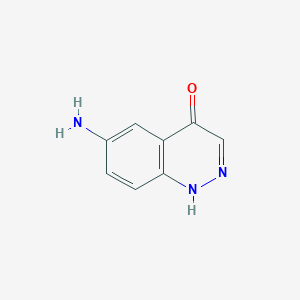

![molecular formula C11H8ClN3O3 B2509209 5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸 CAS No. 2061353-14-6](/img/structure/B2509209.png)

5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid" is a derivative of benzoic acid, which is a well-known conservative moiety in drug design due to its pharmacological properties. The presence of a chloropyrimidinyl amino group suggests potential biological activity, possibly interacting with various biological targets through hydrogen bonding and other non-covalent interactions .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyrimidines with benzoic acid derivatives. For instance, the synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was achieved by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine . Similarly, the synthesis of various benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid was performed to obtain potent 5-HT4 receptor agonists . These methods could potentially be adapted for the synthesis of "5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid".

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography and molecular modeling. For example, the crystal structures of 7a,g were determined, and a limited number of minimum energy conformers were found, characterized by specific conformations of the ethyl chain and the orientation of the nitrogen atom's lone pair . The crystal structure of a novel pyrimidine derivative was also determined, showing that it crystallizes in the triclinic space group P-1 . These analyses are crucial for understanding the molecular geometry and potential interaction sites of the compound.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various functional groups, such as esters, amides, and Schiff bases, has been explored. For instance, the ester function in benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid was found to be advantageous for activity at 5-HT4 receptors compared to the corresponding amidic derivatives . Schiff base complexes with transition metal ions were prepared, indicating the potential for coordination chemistry involving the pyrimidine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods. The FTIR, FT-Raman, UV, and NMR spectra of 4-amino-5-chloro-2-methoxybenzoic acid were recorded, and the molecule's structure was optimized using density functional theory . The interaction of a pyrimidine derivative with DNA was studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, revealing minor groove binding . These studies provide insights into the electronic structure, optical properties, and potential biological interactions of the compound.

科学研究应用

晶体结构分析

涉及嘧啶类化合物的研究,例如 5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸,揭示了对其晶体结构的见解。在 Rajam 等人的研究中。(2017),相关化合物的结晶展示了对靶向药物作用至关重要的分子识别过程,突出了这些化合物在分子生物学和医学领域的意义(Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017)。

合成和结构表征

科学研究的另一个方面包括涉及 5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸的化合物的合成和结构表征。Zhao 等人的研究。(2013) 侧重于创建新的配体和配合物,有助于我们理解分子相互作用以及在化学和药物设计中的潜在应用(Zhao, Zhao, Bing, Pan, & Li, 2013)。

抗菌活性

已经对与 5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸相关的化合物的抗菌特性进行了研究,Krátký 等人的研究。(2012) 探讨了这些化合物对各种细菌和真菌菌株的有效性。此类研究对于寻找新的抗菌剂至关重要(Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012)。

在抗生素生物合成中的应用

类似化合物在抗生素生物合成中的作用是另一个重要的研究领域。Becker (1984) 研究了 3-氨基-5-羟基苯甲酸的氯化类似物,这对于研究几类抗生素的生物合成是必需的。这项研究有助于理解如何合成关键的抗生素以及如何优化其生产(Becker, 1984)。

共晶设计

涉及 4-氨基-5-氯-2,6-二甲基嘧啶的共晶设计,与 5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸密切相关,是研究的一个关键领域。Rajam 等人的研究。(2018) 探讨了此类共晶的创建,这对于理解药物相互作用和改进药物制剂至关重要(Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018)。

利福霉素的生物合成

与 5-[(2-氯嘧啶-4-基)氨基]-2-羟基苯甲酸相关的化合物在利福霉素(一种重要的抗生素)的生物合成中的作用也很重要。Ghisalba 和 Nüesch (1981) 将 3-氨基-5-羟基苯甲酸鉴定为利福霉素生物合成中的直接前体,强调了这些化合物在开发至关重要的抗生素中的重要性(Ghisalba & Nüesch, 1981)。

作用机制

Target of Action

A related compound, aminopyrimidine derivatives, have been found to inhibit the epidermal growth factor receptor (egfr) kinase, specifically the l858r/t790m mutation in non-small cell lung cancer (nsclc) patients .

Mode of Action

Similar aminopyrimidine derivatives have been shown to inhibit egfr kinase activity, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

Inhibition of egfr kinase activity by related compounds can lead to the down-regulation of egfr-mediated signaling pathways, which are crucial for cell proliferation, survival, and apoptosis .

Pharmacokinetics

The compound’s water solubility, which can impact its bioavailability, is described as slightly soluble .

Result of Action

Related aminopyrimidine derivatives have been shown to have a remarkable inhibitory activity against egfr l858r/t790m and an anti-proliferative effect against h1975 cells .

Action Environment

The compound is reported to be stable under inert gas (nitrogen or argon) at 2–8 °c .

属性

IUPAC Name |

5-[(2-chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O3/c12-11-13-4-3-9(15-11)14-6-1-2-8(16)7(5-6)10(17)18/h1-5,16H,(H,17,18)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFQLCDTWQARRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

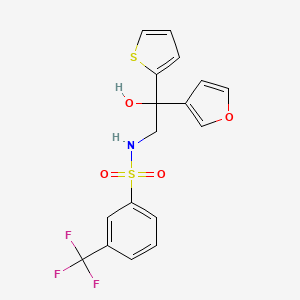

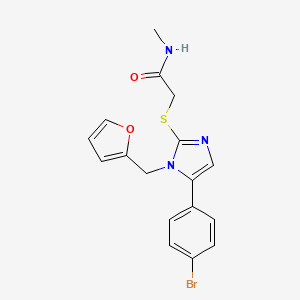

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

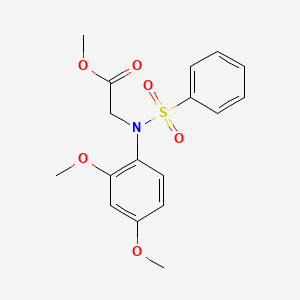

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

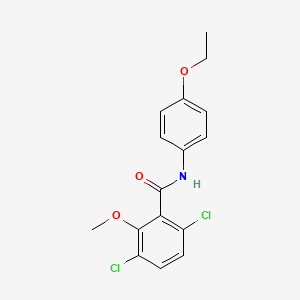

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)